An In-Depth Technical Guide to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
An In-Depth Technical Guide to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a quinoline derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural framework is a key component in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including its synthesis, and known applications. While it is primarily recognized as a synthetic precursor, this document consolidates the existing knowledge to support further research and development efforts.
Chemical and Physical Properties
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a solid at room temperature, often appearing as a bright yellow or orange substance.[1] It belongs to the quinoline class of heterocyclic aromatic compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 205448-66-4 | [2][3] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 251.66 g/mol | [2][3] |
| IUPAC Name | methyl 4-chloro-7-methoxyquinoline-6-carboxylate | [2] |
| Melting Point | >125°C (decomposition) | [1] |
| Boiling Point | 377.4 ± 37.0 °C (Predicted) | [1] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Bright yellow or orange solid | [1] |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.83 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 7.60 (s, 1H), 3.98 (s, 3H), 3.87 (s, 3H) | [4] |
Synthesis
The synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate has been reported through various methods. A common and well-documented laboratory-scale synthesis involves the chlorination of a precursor molecule.
Experimental Protocol: Synthesis from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
This protocol describes the conversion of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to the target compound using thionyl chloride.
Materials:
-
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Ice water
-
Sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a reaction vessel containing thionyl chloride (30.00 mL), add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (3.00 g, 12.86 mmol).[4]
-
Add a catalytic amount of N,N-dimethylformamide (93.99 mg, 1.29 mmol) to the reaction mixture.[4]
-
Heat the reaction solution to an external temperature of 90°C under a nitrogen atmosphere and allow it to reflux for 1 hour.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. The residue is dissolved in ice water (50 mL).[4]
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL) followed by dichloromethane (5 x 30 mL).[4]
-
Combine the dichloromethane extracts and wash with sodium chloride solution (2 x 20 mL).[4]
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to yield Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[4]
Expected Yield: Approximately 76.32% (2.60 g).[4]
Biological Activity and Applications
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is primarily utilized as a key building block in the synthesis of more complex, biologically active molecules.[5]
Antitumor Applications
This compound is a known intermediate in the synthesis of potent antitumor agents, including the multi-kinase inhibitor Lenvatinib.[6] The quinoline scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this molecule makes it a valuable precursor. It has been suggested that compounds derived from this intermediate may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.[5]
Antimalarial Potential
Quinoline-based compounds have a long history as antimalarial drugs. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate serves as an intermediate for the synthesis of novel antimalarial agents.[5] It has been reported to be an intermediate for compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5]
Signaling Pathways and Mechanism of Action
The direct interaction of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate with specific signaling pathways has not been extensively studied, as it is primarily considered a synthetic intermediate. The biological effects observed are generally attributed to the final drug molecules synthesized from it. For instance, Lenvatinib, derived from this intermediate, targets multiple receptor tyrosine kinases (RTKs) involved in tumor proliferation and angiogenesis, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others.
Safety and Handling
Based on available safety data, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is associated with the following hazards:
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a valuable and versatile intermediate in medicinal chemistry. Its primary significance lies in its role as a precursor for the synthesis of potent therapeutic agents. While detailed biological studies on the compound itself are limited, its importance in the drug development pipeline, particularly for anticancer and antimalarial drugs, is well-established. This guide provides a summary of the currently available technical information to aid researchers in its application for the synthesis of novel and effective pharmaceuticals. Further investigation into the direct biological activities and a more detailed physicochemical characterization of this compound could reveal additional applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features [pubmed.ncbi.nlm.nih.gov]
- 6. docta.ucm.es [docta.ucm.es]
